
TMP778
Overview
Description
TMP778 is a selective inhibitor of the retinoid-related orphan receptor gamma t (RORγt), a transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells. Th17 cells are involved in the pathogenesis of various autoimmune diseases, making this compound a valuable compound for research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: TMP778 is synthesized through a series of chemical reactions involving the formation of a benzhydryl amide moiety and an electron-rich heterocycle (isoxazole). The synthetic route typically involves the following steps:
- Formation of the benzhydryl amide intermediate.
- Cyclization to form the isoxazole ring.
- Final coupling to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: TMP778 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .
Scientific Research Applications
Autoimmune Uveitis
A significant body of research has focused on the application of TMP778 in experimental autoimmune uveitis (EAU), an animal model that mimics human uveitis.
- Study Overview : In a study published in the Journal of Immunology, this compound was shown to significantly inhibit the development of EAU in mice. Histological examinations revealed reduced inflammatory cell infiltration and lower levels of IL-17 in treated animals compared to controls .
- Findings : The treatment led to a marked decrease in both Th1 and Th17 cell populations, suggesting that this compound not only inhibits IL-17 production but also affects other immune pathways .
Skin Inflammation
This compound has also been investigated for its effects on skin inflammation models.
- Study Overview : In another study, this compound was found to attenuate imiquimod-induced skin inflammation, which is associated with Th17 responses .
- Data Summary : The compound inhibited the expression of inflammatory cytokines and reduced the number of Th17 cells in the affected skin areas. The IC50 for RORγt inhibition was reported at 0.017 μM, demonstrating its potency .
Comparative Efficacy
The efficacy of this compound compared to other RORγt inhibitors has been assessed through various studies:
Compound | IC50 (μM) | Selectivity | Application Area |
---|---|---|---|
This compound | 0.017 | >1000-fold against other nuclear receptors | Autoimmune diseases |
TMP920 | 1.1 | Less selective than this compound | Autoimmune diseases |
TMP776 | Not effective against RORγt | N/A | N/A |
Therapeutic Implications
The implications of using this compound extend beyond basic research into potential clinical applications:
- Autoimmune Conditions : Given its ability to suppress Th17-mediated inflammation, this compound is being explored as a therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
- Immunosuppressive Therapy : The compound's immunosuppressive properties suggest it could be beneficial in managing transplant rejection or other scenarios where modulation of the immune response is required .
Mechanism of Action
TMP778 exerts its effects by binding to the ligand-binding domain of RORγt, thereby inhibiting its activity. This inhibition prevents RORγt from activating the transcription of Th17 cell signature genes, such as interleukin-17 (IL-17). By blocking the production of IL-17, this compound reduces the inflammatory response mediated by Th17 cells .
Molecular Targets and Pathways:
Comparison with Similar Compounds
TMP920: Another potent RORγt inhibitor with a similar structure to TMP778.
GSK805: A selective RORγt inhibitor developed by GlaxoSmithKline.
Digoxin: A cardiac glycoside that also inhibits RORγt activity.
SR1001: A synthetic compound that acts as a dual inhibitor of RORγt and RORα.
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for RORγt. It has demonstrated significant efficacy in preclinical models of autoimmune diseases, making it a valuable tool for research and potential therapeutic applications .
Biological Activity
TMP778 is a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), a transcription factor critically involved in the differentiation of T helper 17 (Th17) cells. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly due to its ability to modulate immune responses by inhibiting the production of interleukin-17 (IL-17), a key cytokine associated with inflammation and autoimmunity.
This compound functions primarily through the inhibition of RORγt, which is essential for Th17 cell differentiation. By blocking RORγt activity, this compound effectively suppresses the generation of both Th1 and Th17 cells, as evidenced by various studies that demonstrate reduced expression of cytokines such as IL-17 and interferon-gamma (IFN-γ) in treated models .
Key Findings:
- Inhibition of Cytokine Production : this compound significantly reduces IL-17 and IFN-γ production in CD4+ T cells. In experiments involving murine models, treatment with this compound led to a marked decrease in Th17 cell populations and their associated cytokines .
- Effect on T Cell Differentiation : The compound not only inhibits Th17 differentiation but also affects Th1 cells, indicating a broader impact on T cell plasticity. Studies have shown that fewer Th17 cells available for differentiation result in decreased Th1 cell populations over time .
Table 1: Summary of this compound's Effects on T Cell Populations
Case Study 1: EAE Mouse Model
A study investigating the effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model demonstrated that treatment resulted in a significant reduction in both IL-17 and IFN-γ producing T cells. Flow cytometry analyses revealed that this compound-treated mice had lower frequencies of double-positive (IL-17+IFN-γ+) T cells, suggesting that this compound not only inhibits Th17 differentiation but also impacts Th1 cell responses through a reduction in available precursor cells .
Case Study 2: Chronic Graft-versus-Host Disease (cGvHD)
In a murine model of cGvHD, this compound was shown to interfere with the differentiation of a subset of CD4+ T cells characterized by enhanced RORγt expression. This study highlighted the compound's efficacy in reducing pulmonary inflammation and tissue damage associated with cGvHD, further supporting its role as an immunomodulator .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which TMP778 inhibits RORγt activity, and how does this affect Th17 differentiation?
this compound binds to the canonical ligand-binding pocket of RORγt, acting as an inverse agonist to suppress transcriptional activity. Unlike other inhibitors (e.g., TMP920), this compound does not disrupt RORγt-DNA binding but instead stabilizes RORγt at genomic sites while blocking co-activator recruitment . This results in reduced expression of Th17-associated genes (e.g., Il17a, Il23r) and inhibition of Th17 cell differentiation. Experimental validation involves chromatin immunoprecipitation (ChIP) assays and luciferase reporter systems to measure RORE-mediated transactivation .
Q. Which experimental models are most appropriate for evaluating this compound's efficacy in autoimmune research?
Key models include:
- Experimental Autoimmune Uveitis (EAU) : this compound reduces disease severity by suppressing IL-17 and IFN-γ production in IRBP-immunized mice .
- Imiquimod-induced psoriasis : this compound attenuates cutaneous inflammation by inhibiting IL-17A production in Th17/Tc17 cells and γδ T cells .
- Experimental Autoimmune Encephalomyelitis (EAE) : this compound ameliorates disease progression by downregulating Th17-signature genes . Histopathological scoring and flow cytometry for cytokine profiling are critical methodologies .
Q. What are the standard assays for quantifying this compound's potency and selectivity toward RORγt?
- Fluorescence Resonance Energy Transfer (FRET) : Measures displacement of a fluorescent ligand from RORγt's binding pocket (IC₅₀ = 5–7 nM) .
- RORγt reporter assays : Luciferase-based systems using RORE-containing promoters to assess transcriptional inhibition .
- Cellular selectivity panels : Compare this compound’s effects on related nuclear receptors (e.g., RORα, PPARγ) to confirm specificity .
Advanced Research Questions
Q. How does this compound unexpectedly suppress IFN-γ production in Th1 cells, despite its selectivity for RORγt?
In EAU models, this compound reduces IFN-γ expression and T-bet (Tbx21) levels, suggesting cross-regulation of Th1 pathways. This may occur via indirect modulation of SMAD3-dependent signaling, which intersects with both Th17 and Th1 differentiation . Researchers should combine single-cell RNA sequencing (scRNA-seq) and SMAD3 knockdown experiments to dissect this mechanism .
Q. What genomic and epigenomic changes are induced by this compound in vivo, and how do these inform off-target risk assessment?
Genome-wide transcriptional profiling in immunized mice reveals that this compound represses >150 RORγt-dependent genes, including non-canonical targets linked to chromatin remodeling (e.g., H3AcK9/K14 acetylation) and SMAD3-associated pathways . Epigenomic studies (ATAC-seq, ChIP-seq) are recommended to map chromatin accessibility changes and validate RORγt-specificity .
Q. How can researchers resolve contradictions in this compound's effects across different autoimmune models?
For example, this compound suppresses both Th17 and Th1 responses in EAU but shows minimal impact on non-Th17 lineages in psoriasis models . To address this:
- Perform tissue-specific transcriptomics to identify microenvironment-dependent gene regulation.
- Use conditional RORγt knockout mice to isolate this compound’s direct vs. indirect effects .
Q. What methodologies optimize this compound delivery to balance efficacy and toxicity in pre-clinical studies?
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution using radiolabeled this compound in rodents .
- Dose titration : In GVHD models, high-dose this compound causes global transcriptional suppression, necessitating careful dosing to preserve non-pathogenic T-cell subsets .
- Combinatorial therapy : Pair this compound with ROCK2 inhibitors to reduce toxicity while maintaining efficacy .
Q. Methodological Considerations
Q. How should researchers design experiments to distinguish this compound's RORγt-specific effects from off-target modulation?
- Use inactive diastereomers (e.g., TMP776) as negative controls to confirm on-target activity .
- CRISPR/Cas9-mediated RORγt knockout : Compare transcriptional profiles of wild-type vs. knockout cells treated with this compound .
- Pathway enrichment analysis : Tools like Ingenuity Pathway Analysis (IPA) identify RORγt-specific gene networks versus bystander pathways .
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects on heterogeneous cell populations?
- Mixed-effects models : Account for variability in cytokine production across Th17 subsets.
- Flow cytometry clustering algorithms (e.g., t-SNE, FlowSOM) : Resolve this compound’s impact on rare subsets like Tc17 or γδ T cells .
- Meta-analysis : Pool data from multiple autoimmune models to identify conserved vs. context-specific responses .
Properties
IUPAC Name |
2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIURRJOJDQOMFC-IOWSJCHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.